molecular formula C18H25N5O4 B2977449 ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 915935-43-2

ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B2977449
CAS No.: 915935-43-2
M. Wt: 375.429
InChI Key: OWBBCUNBYQAHSH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H25N5O4 and its molecular weight is 375.429. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Researchers have synthesized a number of compounds, including those structurally similar to ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate, to evaluate their antimicrobial potential. For example, Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing a methodology that could potentially be applied to the synthesis of the given compound for antimicrobial screening (Sharma, Sharma, & Rane, 2004). Similarly, compounds with imidazole and oxadiazole frameworks have been evaluated for their biological activities, indicating a broader interest in heterocyclic compounds for antimicrobial applications (Al-badrany, Mohammed, & Alasadi, 2019).

Novel Synthetic Methodologies

The development of new synthetic routes and methodologies is a crucial area of research. For instance, Zang et al. (2010) reported on the use of ionic liquids as catalysts for the synthesis of imidazole derivatives under ultrasonic irradiation, a method that could be relevant for the efficient synthesis of compounds similar to this compound (Zang, Su, Mo, Cheng, & Jun, 2010).

Antioxidant Properties

Compounds derived from or structurally related to this compound may also exhibit antioxidant properties. For example, Chakraborty et al. (2016) isolated and characterized substituted aryl meroterpenoids with significant antioxidant activities, highlighting the potential of such compounds in pharmaceutical and food industries (Chakraborty, Joseph, Joy, & Raola, 2016).

Properties

IUPAC Name

ethyl 2-[4,7-dimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-6-27-13(24)10-22-12(4)9-23-14-15(19-17(22)23)20(5)18(26)21(16(14)25)8-7-11(2)3/h9,11H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBBCUNBYQAHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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